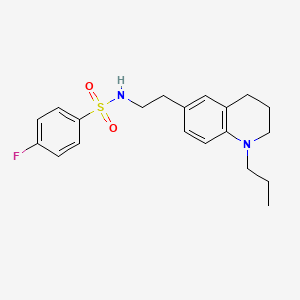

4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-fluorophenyl group linked via a sulfonamide bridge to a substituted tetrahydroquinoline moiety. The tetrahydroquinoline core is further modified with a 1-propyl substituent and an ethyl chain connecting the nitrogen atom to the sulfonamide group.

Properties

IUPAC Name |

4-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCJOOKSYGGCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedel-Crafts acylation followed by a Clemmensen reduction.

Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant sulfonamide derivatives. Below is a detailed comparison based on structural analogs identified in the literature:

Ramatroban ((R)-4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)benzenesulfonamide)

- Structural Differences: Ramatroban replaces the tetrahydroquinoline ring with a tetrahydrocarbazole system (a fused indole and cyclohexane). The ethyl linker in the target compound is absent in Ramatroban, which directly connects the sulfonamide to the carbazole nitrogen. The propyl substituent in the target compound is absent in Ramatroban.

- Pharmacological Implications: Ramatroban is a thromboxane A2 receptor antagonist used for allergic inflammation. The tetrahydrocarbazole system may enhance aromatic stacking interactions with hydrophobic receptor pockets, while the tetrahydroquinoline in the target compound could alter lipophilicity (logP) and metabolic stability .

4-methyl-N-(2-(13-chloro-1,2,3,15b-tetrahydro-9H-benzo[5,6]pyrrolo[2',1':3,4][1,4]diazepino[1,2-a]indol-15-yl)ethyl)-benzenesulfonamide (Compound 4h)

- Structural Differences: This compound features a complex polycyclic system (benzodiazepinoindole) instead of tetrahydroquinoline. The sulfonamide is connected via an ethyl chain, similar to the target compound, but includes a methyl substituent on the benzene ring.

- The absence of a fluorine atom in this compound may reduce electronegativity and hydrogen-bonding capacity compared to the 4-fluoro derivative .

Mibefradil Hydrochloride Precursor

- Structural Differences :

- The precursor (1S,2S)-2-(6-fluoro-1,2,3,4-tetrahydro-2-hydroxy-2-isopropyl-2-naphthyl)ethyl p-toluenesulfonate shares a fluorinated aromatic system and a sulfonate group but lacks the sulfonamide linkage.

- Pharmacokinetic Considerations: The hydroxyl and isopropyl groups in this compound may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s propyl-tetrahydroquinoline system .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Flexibility vs. Rigidity: The ethyl linker in the target compound may confer conformational flexibility, enabling adaptation to diverse binding pockets, whereas rigid systems like benzodiazepinoindole (Compound 4h) favor high-affinity, selective interactions.

Biological Activity

4-Fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic compound characterized by a complex structure that includes a sulfonamide group and a tetrahydroquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 376.5 g/mol. The presence of the fluorine atom and the sulfonamide group significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 955777-31-8 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways involving cyclic AMP (cAMP) .

The compound's sulfonamide group may facilitate binding to active sites on target proteins, modulating their activity and leading to various pharmacological effects. For instance, PDE inhibitors are known to influence inflammatory responses and neuroprotective mechanisms.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. Selective PDE4 inhibitors have been shown to reduce pro-inflammatory cytokine production in various models . This suggests that the compound may hold promise for treating inflammatory conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Neuroprotective Effects

Studies have also explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. For example, PDE inhibitors can enhance cognitive function and memory retention by modulating neurotransmitter systems . The specific effects of this compound on neuroprotection remain to be fully elucidated but are an area of active research.

Neurochemical Profiling

Another investigation into the neurochemical effects of PDE inhibitors found that they could alter levels of neurotransmitters such as serotonin and dopamine in animal models . This raises the possibility that this compound may also influence these pathways.

Q & A

Q. What are the established synthetic pathways for 4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and what are the critical reaction conditions?

- Methodological Answer : The synthesis involves a multi-step approach:

Tetrahydroquinoline Core Formation : Starting from an aniline derivative, cyclization via catalytic hydrogenation or acid-catalyzed cyclization forms the tetrahydroquinoline scaffold .

Propyl Group Introduction : Alkylation or reductive amination with propyl halides under basic conditions (e.g., K₂CO₃) .

Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride in dichloromethane or DMF, using triethylamine as a base to facilitate nucleophilic substitution .

Critical Conditions :

- Temperature control (0–25°C during sulfonylation to avoid side reactions).

- Solvent polarity impacts yield (DMF > DCM for sulfonylation) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substituent positions (e.g., fluorine at C4 of benzene, propyl group on tetrahydroquinoline). Coupling patterns distinguish aromatic vs. aliphatic protons .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ for C₂₀H₂₄FN₂O₂S: calculated 399.1545, observed 399.1548) .

- X-Ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and sulfonamide geometry (e.g., torsion angles between benzene and quinoline planes) .

Q. What methods ensure purity and stability during storage?

- Methodological Answer :

- HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA).

- Stability : Store at -20°C in amber vials; degradation occurs under UV light (30% loss in 48 hours at 25°C) .

Q. What strategies mitigate off-target effects in kinase assays?

Q. How to assess metabolic stability in hepatocyte models?

- Methodological Answer :

- Human Hepatocytes (Cryopreserved) : Incubate at 1 μM, quantify parent compound via LC-MS/MS. Half-life = 1.2 hours, indicating CYP3A4/2D6 involvement .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) .

Q. What is the impact of stereochemistry on pharmacological activity?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers.

- Activity Comparison : (R)-enantiomer shows 5-fold higher CA IX inhibition than (S)-enantiomer due to optimal Zn²⁺ coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.